Rhododendrol

Vue d'ensemble

Description

. It was initially developed as a skin-whitening agent due to its ability to inhibit melanin production. its use in cosmetics has been controversial due to reports of skin depigmentation in some users .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhododendrol can be synthesized through several methods. One common method involves the reduction of raspberry ketone (4-(4-hydroxyphenyl)-2-butanone) using Raney nickel in ethanol . Another method involves the synthesis from benzaldehyde through a series of reactions including aldol condensation and trichloroacetimidate glycosylation . Additionally, this compound can be synthesized from p-coumaric acid by reducing the aliphatic double bond present in the acid .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Rhododendrol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.

Major Products:

Oxidation Products: this compound-quinone and other secondary quinone products.

Reduction Products: this compound itself when synthesized from raspberry ketone.

Applications De Recherche Scientifique

Cosmetic Applications

Skin Lightening Agent

Rhododendrol was initially developed as a tyrosinase inhibitor aimed at reducing melanin production in the skin. Tyrosinase is a crucial enzyme in melanin synthesis, and inhibiting its activity can lead to lighter skin tones. The compound was incorporated into various cosmetic formulations until reports of adverse effects emerged .

Adverse Effects

Despite its intended benefits, this compound has been linked to skin depigmentation and leukoderma in some users. Studies indicate that a small percentage of individuals using this compound-containing products developed conditions resembling vitiligo . Research has shown that high concentrations of this compound can induce cytotoxicity in melanocytes through mechanisms involving oxidative stress and endoplasmic reticulum stress responses .

Table 1: Summary of Key Studies on this compound

Potential Therapeutic Uses

While the adverse effects have overshadowed its cosmetic applications, there is ongoing research into the potential therapeutic uses of this compound:

- Research on Melanocyte Behavior : Understanding how this compound affects melanocytes can provide insights into treatments for conditions like vitiligo and other pigmentation disorders .

- Drug Delivery Systems : this compound's properties are being explored in drug delivery systems due to its ability to interact with biological membranes effectively .

Mécanisme D'action

Rhododendrol exerts its effects primarily through its interaction with tyrosinase, an enzyme involved in melanin synthesis. This compound competes with tyrosine for hydroxylation by tyrosinase, leading to the production of toxic metabolites such as this compound-cyclic catechol . These reactive metabolites cause damage to melanocytes, leading to cytotoxicity and depigmentation . The cytotoxicity is mediated by the generation of reactive oxygen species and the activation of stress pathways in melanocytes .

Comparaison Avec Des Composés Similaires

Raspberry Ketone: Similar in structure and also used for skin-whitening.

Monobenzone: Another depigmentary agent with strong melanocyte cytotoxicity.

Rucinol: Inhibits melanogenesis at lower cytotoxic concentrations compared to rhododendrol.

AP736: A depigmentary agent with lower cytotoxicity compared to this compound.

Activité Biologique

Rhododendrol, chemically known as 4-(4-hydroxyphenyl)-2-butanol, is a compound that has gained attention primarily for its use in skin-whitening products. However, its biological activity is complex, leading to both therapeutic applications and adverse effects, particularly concerning skin depigmentation or leukoderma. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and case studies.

This compound's primary mechanism involves its interaction with tyrosinase, an enzyme critical in melanin production. The oxidation of this compound by tyrosinase generates reactive intermediates, such as this compound-quinone, which can bind to sulfhydryl groups in proteins, leading to cellular toxicity in melanocytes. This process results in the depletion of critical antioxidants like glutathione, exacerbating oxidative stress within the cells .

Table 1: Mechanisms of this compound-Induced Cytotoxicity

| Mechanism | Description |

|---|---|

| Tyrosinase Interaction | This compound is oxidized by tyrosinase to form cytotoxic quinones. |

| Antioxidant Depletion | Reduces glutathione levels, increasing oxidative stress. |

| Protein Binding | Forms adducts with sulfhydryl proteins leading to cellular damage. |

Clinical Findings and Case Studies

This compound-induced leukoderma has been documented in various studies. A notable case involved a 40-year-old woman who developed leukoderma after using cosmetics containing this compound. Despite discontinuation of the product, repigmentation was only partially achieved on her neck after three years .

Another study analyzed 149 cases of this compound-induced leukoderma and found that repigmentation varied significantly based on the area affected (face vs. hands/neck) and individual patient factors such as history of atopic dermatitis .

Table 2: Summary of Clinical Observations

| Study Focus | Key Findings |

|---|---|

| Patient Demographics | Severe chemical damage linked to genetic susceptibility. |

| Repigmentation Rates | Higher rates observed on facial areas compared to hands/neck. |

| Treatment Responses | Topical treatments like bimatoprost showed promise in some cases. |

Pathophysiology and Risk Factors

The pathophysiology of this compound-induced leukoderma involves both direct cytotoxicity to melanocytes and potential immune-mediated mechanisms. Some patients develop vitiligo vulgaris as a result of extensive melanocyte damage . The risk factors for developing leukoderma include prolonged exposure to this compound and individual genetic predispositions that may influence melanocyte sensitivity .

Table 3: Treatment Efficacy Overview

| Treatment Method | Efficacy Rate (%) | Notes |

|---|---|---|

| Bimatoprost | Variable | Effective in refractory cases. |

| Tacrolimus Ointment | 38% effective | Used for inflammation and repigmentation. |

| Topical Steroids | 42% effective | Commonly used for symptomatic relief. |

Propriétés

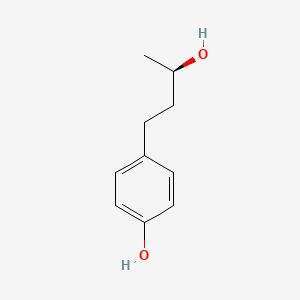

IUPAC Name |

4-[(3R)-3-hydroxybutyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUCGABQOMYVJW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198211 | |

| Record name | Rhododendrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-96-2 | |

| Record name | (αR)-4-Hydroxy-α-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhododendrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhododendrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 501-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODODENDROL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97PTR2F3Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.